N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide
Description
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide is a synthetic small molecule featuring a fused quinazolinone core substituted with a sulfanylidene group at position 2 and a pyridine-4-carboxamide moiety at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets via π-π stacking and hydrogen bonding. The pyridine-4-carboxamide side chain enhances solubility and provides a hydrogen-bond acceptor/donor site.
Properties
CAS No. |
422275-81-8 |
|---|---|
Molecular Formula |
C14H10N4O2S |
Molecular Weight |
298.32 |
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10N4O2S/c19-12(9-5-7-15-8-6-9)17-18-13(20)10-3-1-2-4-11(10)16-14(18)21/h1-8H,(H,16,21)(H,17,19) |
InChI Key |
HKUHQGWFXGGDMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=NC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the pyridine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted pyridine derivatives.
Scientific Research Applications
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It serves as a lead compound for developing new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological outcomes.
Comparison with Similar Compounds
N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides
These derivatives (e.g., compounds 5d and 5f) replace the quinazolinone-sulfanylidene core with a 4-thiazolidinone ring. Key differences include:
- Core Structure: Thiazolidinones are 5-membered rings with one sulfur and one nitrogen atom, offering conformational flexibility compared to the rigid quinazolinone system.
- Bioactivity : Compounds 5d (4-chlorophenyl) and 5f (4-nitrophenyl) exhibit anti-inflammatory activity (IC₅₀ values via carrageenan-induced edema model), attributed to COX-2 inhibition or redox modulation .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance activity, suggesting a reliance on electronic effects rather than steric bulk.
2-(4-methylpiperazin-1-yl)-N-[6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-yl]pyridine-4-carboxamide
This compound (INN: Not assigned) features an isoquinoline-piperazine-pyridine-carboxamide scaffold. Key distinctions:
- Target Pathway: Acts as a Wnt pathway inhibitor, contrasting with the undefined target of the quinazolinone derivative .
Quantitative Comparison Table
Mechanistic and Pharmacokinetic Insights
- Quinazolinone vs. Thiazolidinone: The rigid quinazolinone core may improve target selectivity but reduce metabolic stability compared to the more flexible thiazolidinone. Sulfanylidene groups are prone to oxidation, which could limit bioavailability .
- Target Specificity: The Wnt inhibitor’s isoquinoline-piperazine framework suggests kinase or protein-protein interaction targets, while thiazolidinones often modulate inflammatory enzymes (e.g., COX-2). The quinazolinone derivative’s mechanism remains speculative but could involve kinase inhibition due to structural resemblance to EGFR inhibitors .
Biological Activity
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural features, and various biological activities, particularly focusing on its anticancer, antimicrobial, and enzyme inhibition properties.
Structural Features
The compound features a quinazoline core, which is known for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 297.33 g/mol. The presence of a sulfanylidene group contributes significantly to its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C15H11N3O2S |
| Molecular Weight | 297.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 422273-90-3 |
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization. Key reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent, pH) are optimized for desired transformations.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit significant anticancer properties. Studies indicate that compounds similar to N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as cell cycle arrest at the G2/M phase.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Case Study : A study reported that certain quinazoline derivatives showed IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Quinazoline derivatives are known to inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism.
- In Vitro Studies : Compounds were tested against various strains of bacteria, demonstrating significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Mechanism : The presence of the sulfanylidene group enhances interaction with bacterial enzymes, potentially leading to disruption of metabolic pathways.
Enzyme Inhibition
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)pyridine derivatives have been investigated for their ability to inhibit key enzymes involved in disease processes.
- Urease Inhibition : Some studies suggest that quinazoline-based compounds can effectively inhibit urease activity, which is crucial in the treatment of infections caused by urease-producing bacteria.
- COX Enzyme Inhibition : These compounds have also been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
